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Compound of Interest

2-nitro-N-
Compound Name: _
propylbenzenesulfonamide

cat. No.: B3058505

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-nitro-N-propylbenzenesulfonamide, a compound of interest in synthetic and medicinal
chemistry. Due to the limited availability of published experimental data for this specific
molecule, this guide presents predicted values and characteristic ranges derived from
analogous compounds and foundational spectroscopic principles. The methodologies for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data are detailed to facilitate experimental replication and data interpretation.

Molecular Structure

Chemical Name: 2-nitro-N-propylbenzenesulfonamide Molecular Formula: CoH12N204S[1]
Molecular Weight: 244.27 g/mol [1] CAS Number: 89840-63-1[1]

Structure:
l-.Chemical structure of 2-nitro-N-propylbenzenesulfonamide

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for 2-nitro-
N-propylbenzenesulfonamide. These values are based on data from structurally similar
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compounds and established spectroscopic correlation tables.

Table 1: Predicted *H NMR Data (Solvent: CDClIs, 400 MHz)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~81-7.6 m 4H
(CsHa4)
~5.0-4.38 t 1H N-H (sulfonamide)
-CH2- (propyl,
~3.0-29 q 2H _ (propy
adjacent to NH)
~16-15 sextet 2H -CHz- (propyl, middle)
~0.9 t 3H -CHs (propyl)

Note: The chemical shift of the N-H proton can be broad and its position may vary with

concentration and temperature.

Table 2: Predicted 13C NMR Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assignment

~148.0 C-NO:z (aromatic)

~138.0 C-SOz2 (aromatic)
~133.0-124.0 Aromatic CH carbons

~45.0 -CH:- (propyl, adjacent to NH)
~22.0 -CH:- (propyl, middle)

~11.0 -CHs (propyl)

Table 3: Characteristic IR Absorption Bands
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
) Sulfonamide (-
~ 3350 - 3250 Medium N-H Stretch
SO2NH-)
~ 3100 - 3000 Medium-Weak C-H Stretch Aromatic
~ 2960 - 2850 Medium C-H Stretch Aliphatic (propyl)
Asymmetric N-O )
~ 1530 - 1510 Strong Nitro (-NO2)[2][3]
Stretch
Symmetric N-O _
~ 1350 - 1330 Strong Nitro (-NO2)[2][3]
Stretch
Asymmetric S=O Sulfonamide (-
~ 1340 - 1310 Strong
Stretch SO2NH-)
Symmetric S=0O Sulfonamide (-
~1170-1150 Strong
Stretch SO2NH-)
Aromatic Nitro
~ 860 - 840 Medium C-N Stretch

Compound

Note: The presence of two strong bands for the nitro group (asymmetric and symmetric

stretches) and two strong bands for the sulfonyl group are highly characteristic.[2]

Table 4: Expected Mass Spectrometry Data (Electron lonization - EI)

mlz Interpretation

244 [M]*, Molecular lon

227 [M - OH]* (from nitro group rearrangement)
186 [M - C3H7N]* or [M - CsHe]*

156 [M - SO2NHC3H7]*

122 [CeHaNO2]*

76 [CeHa]*
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Note: The molecular ion peak is expected at m/z 244. Fragmentation patterns in mass
spectrometry provide valuable structural information. Common fragmentation pathways for
sulfonamides involve cleavage of the S-N and S-C bonds.[4][5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized for standard organic compound analysis.

Nuclear magnetic resonance (NMR) spectroscopy is a primary technique for determining the
carbon-hydrogen framework of a molecule.[6]

e Sample Preparation:

o

Weigh approximately 5-10 mg of 2-nitro-N-propylbenzenesulfonamide.

[¢]

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCI3).

[e]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.[7]

Transfer the solution to a 5 mm NMR tube.

[¢]

e Instrument Setup:
o Use a spectrometer with a field strength of 300 MHz or higher for better resolution.
o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Data Acquisition:

o 'H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters
include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-
noise ratio, and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider
spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity
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of the 13C nucleus, a larger number of scans and a longer acquisition time are necessatry.

[6]

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.[3][9]

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small, solid sample of 2-nitro-N-propylbenzenesulfonamide directly onto the
ATR crystal (e.g., diamond or zinc selenide).[10]

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Data Acquisition:
o Scan the sample over the mid-IR range, typically from 4000 to 400 cm~2.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o The resulting spectrum is typically plotted as percent transmittance versus wavenumber
(cm=).[9]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions, providing information about the molecular weight and elemental composition.[12][13]

e Sample Introduction:

o Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass
spectrometer. This can be done via direct infusion or by coupling the MS to a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS).
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¢ lonization:

o Utilize an appropriate ionization method. Electron lonization (El) is a common technique
that causes extensive fragmentation, which is useful for structural elucidation.[4] Softer
ionization techniques like Electrospray lonization (ESI) or Chemical lonization (CI) can be
used to preferentially observe the molecular ion.

o Mass Analysis and Detection:

o The generated ions are separated based on their m/z ratio by a mass analyzer (e.g.,
quadrupole, time-of-flight).

o The detector records the abundance of each ion.

o High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and
confirm the molecular formula.[4]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-nitro-
N-propylbenzenesulfonamide.
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Caption: General workflow for the spectroscopic characterization of an organic compound.
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Caption: Logical flow for integrating multi-spectroscopic data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitro-N-propylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3058505#spectroscopic-data-for-2-nitro-n-
propylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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